1-Bromo-6,6-dimethylheptane
Overview
Description
1-Bromo-6,6-dimethylheptane is an organic compound with the molecular formula C9H19Br and a molecular weight of 207.15 g/mol . It is a brominated alkane, characterized by the presence of a bromine atom attached to a heptane chain with two methyl groups at the sixth carbon position. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
1-Bromo-6,6-dimethylheptane can be synthesized through various methods. One common synthetic route involves the bromination of 6,6-dimethylheptane using bromine (Br2) in the presence of a radical initiator such as light or heat . The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the heptane substrate to form the desired product.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Bromo-6,6-dimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to 6,6-dimethylheptane using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-6,6-dimethylheptane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to study the effects of brominated compounds on biological systems and to develop potential pharmaceutical agents.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-6,6-dimethylheptane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions . In elimination reactions, the formation of a double bond occurs through the removal of a proton and a leaving group (bromine) under basic conditions .
Comparison with Similar Compounds
1-Bromo-6,6-dimethylheptane can be compared with other brominated alkanes such as:
1-Bromohexane: Similar in structure but lacks the two methyl groups at the sixth carbon position, making it less sterically hindered.
1-Bromo-3,3-dimethylbutane: A shorter chain brominated alkane with similar reactivity but different physical properties.
The presence of the two methyl groups in this compound makes it unique in terms of steric hindrance and reactivity compared to these similar compounds .
Properties
IUPAC Name |
1-bromo-6,6-dimethylheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVFHCSIZGUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700739 | |
Record name | 1-Bromo-6,6-dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54216-75-0 | |
Record name | 1-Bromo-6,6-dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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